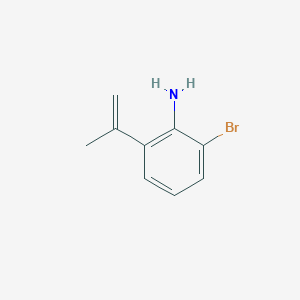

2-Bromo-6-(prop-1-en-2-yl)aniline

Description

2-Bromo-6-(prop-1-en-2-yl)aniline is a substituted aniline derivative featuring a bromine atom at the 2-position and a prop-1-en-2-yl (isopropenyl) group at the 6-position of the aromatic ring. The amino group (–NH₂) at the 1-position renders the compound reactive in hydrogen-bonding interactions and electrophilic substitution reactions. This structure combines electron-withdrawing (bromine) and electron-donating (isopropenyl) substituents, creating unique electronic and steric effects that influence its chemical behavior and physical properties.

The compound’s crystallographic characterization, if performed, would likely employ programs like SHELXL for refinement, given its widespread use in small-molecule crystallography . Hydrogen-bonding patterns in its crystal structure could be analyzed using graph-set theory, as discussed in studies on intermolecular interactions .

Properties

IUPAC Name |

2-bromo-6-prop-1-en-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c1-6(2)7-4-3-5-8(10)9(7)11/h3-5H,1,11H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLVFEXJXVTDFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=C(C(=CC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Bromo-6-(prop-1-en-2-yl)aniline typically involves the bromination of 2-(prop-1-en-2-yl)aniline. One common method includes the reaction of 2-(prop-1-en-2-yl)aniline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Chemical Reactions Analysis

2-Bromo-6-(prop-1-en-2-yl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Scientific Research Applications

2-Bromo-6-(prop-1-en-2-yl)aniline is utilized in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and dyes.

Biological Studies: It is employed in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(prop-1-en-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the prop-1-en-2-yl group play crucial roles in its binding affinity and reactivity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-bromo-6-(prop-1-en-2-yl)aniline, we compare it with structurally related aniline derivatives (Table 1).

Table 1: Comparison of this compound with Analogous Compounds

Key Findings :

Electronic Effects :

- The bromine atom in this compound deactivates the aromatic ring, reducing reactivity in electrophilic substitutions compared to unsubstituted aniline. This contrasts with aniline benzoate, where the electron-withdrawing benzoate group further polarizes the –NH₂ moiety .

- The isopropenyl group at the 6-position may donate electron density through hyperconjugation, partially countering the bromine’s deactivation.

Similar steric effects are observed in 2-isopropenylaniline (hypothetical analog). Hydrogen-bonding networks, critical in crystal packing, would involve the –NH₂ group. Graph-set analysis (as in ) could classify these interactions as chains or dimers, depending on substituent positioning.

Synthetic Considerations :

- Unlike aniline benzoate (synthesized via oxidation ), this compound likely requires Friedel-Crafts alkylation or halogenation steps. The bromine’s ortho-directing nature would influence regioselectivity during synthesis.

Research Implications and Limitations

The provided evidence lacks direct data on this compound, necessitating extrapolation from general principles. For instance:

- Crystallography : SHELX programs would be essential for resolving its crystal structure, particularly in identifying hydrogen-bonding motifs .

- Synthesis : Methods analogous to aniline benzoate’s oxidation pathway might require adaptation for introducing bromine and isopropenyl groups.

Further experimental studies are needed to validate these hypotheses, including X-ray diffraction analysis and comparative reactivity assays.

Biological Activity

2-Bromo-6-(prop-1-en-2-yl)aniline is an organic compound with significant potential in various biological applications due to its unique chemical structure. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 2-position and a prop-1-en-2-yl group at the 6-position of an aniline ring. This configuration influences its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins, which can lead to modulation or inhibition of enzyme activity. The bromine atom enhances the compound's electrophilicity, while the prop-1-en-2-yl group contributes to its binding affinity towards specific targets.

Enzyme Interactions

Research indicates that this compound is utilized in enzyme interaction studies. It can act as a probe in biochemical assays, allowing for the investigation of enzyme mechanisms and interactions.

Antiproliferative Activity

In vitro studies have demonstrated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, modifications similar to those found in this compound have shown IC50 values ranging from 0.17 to 2.69 µM in chronic lymphocytic leukemia (CLL) cell lines, indicating potent anticancer properties .

Study on Anticancer Activity

A study evaluated the effects of structurally related compounds on CLL cell lines, revealing that certain derivatives exhibited strong pro-apoptotic effects with minimal toxicity to healthy cells. The mechanism was linked to increased reactive oxygen species (ROS) production, suggesting that compounds like this compound could be valuable in developing new cancer therapies .

| Compound | Cell Line | IC50 (µM) | Pro-apoptotic Effect (%) |

|---|---|---|---|

| 20a | HG-3 | 0.17 | 82 |

| 20f | PGA-1 | 0.35 | 87 |

| 23a | HG-3 | <10 | 95 |

Applications in Organic Synthesis

Beyond its biological implications, this compound serves as an important intermediate in organic synthesis. It is involved in the production of pharmaceuticals and agrochemicals, highlighting its versatility in chemical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.